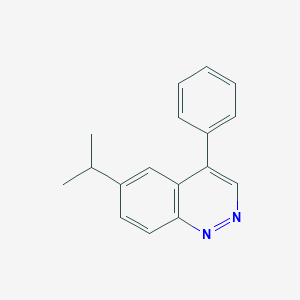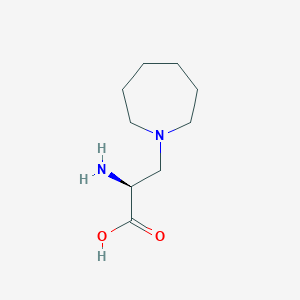
(2S)-2-amino-3-(azepan-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is a chiral amino acid derivative that features an azepane ring, which is a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(azepan-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a protected form of (S)-2-Amino-3-hydroxypropanoic acid.
Formation of Azepane Ring: The hydroxyl group is converted into a leaving group, such as a tosylate, which then undergoes nucleophilic substitution with a suitable azepane precursor.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-3-(azepan-1-yl)propanoic acid may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and continuous flow reactors to enhance yield and purity.
Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal conditions for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols.
Substitution Products: Various substituted azepane derivatives.
Scientific Research Applications
(S)-2-Amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(azepan-1-yl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to amino acid metabolism and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(piperidin-1-yl)propanoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
(S)-2-Amino-3-(morpholin-1-yl)propanoic acid: Features a morpholine ring, which includes both nitrogen and oxygen atoms.
Uniqueness
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its six-membered and oxygen-containing counterparts. This uniqueness can influence its binding affinity and specificity towards biological targets.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(azepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
PYERJERQQZNAFO-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCCN(CC1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCCN(CC1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


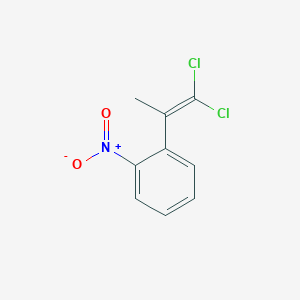
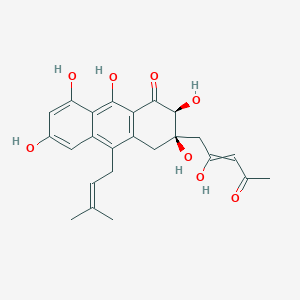
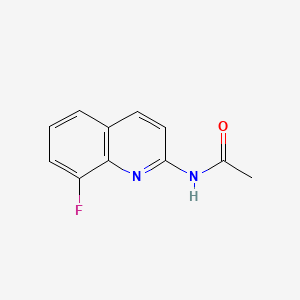
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
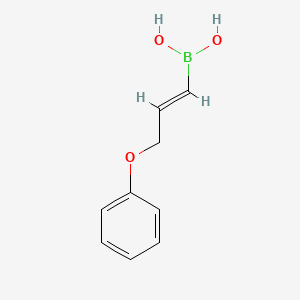
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
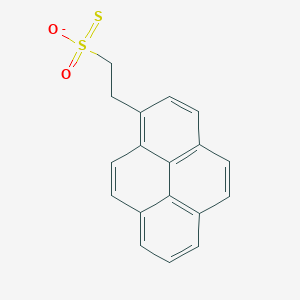
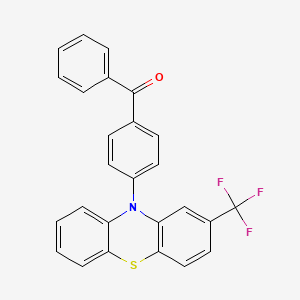
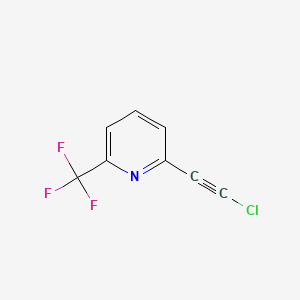
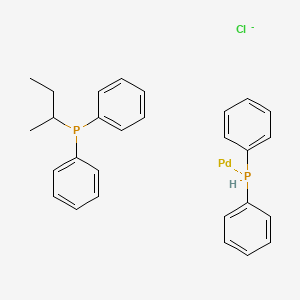
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
